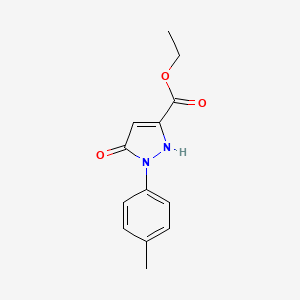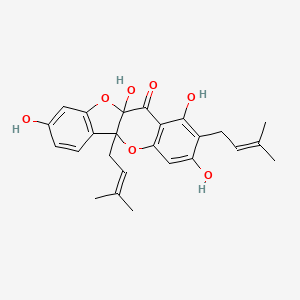
Fumaryldiketopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumaryldiketopiperazine is a cyclic dimer of two peptide-bonded amino acid molecules. It is a pharmaceutical excipient used in the Technosphere inhalation system, which delivers drugs to the deep lung. This compound has been used to administer insulin and glucagon-like peptide-1 via inhalation in clinical studies .
Méthodes De Préparation
Fumaryldiketopiperazine can be synthesized through various methods. One common method involves the spray drying technique, where the compound is used as a carrier for the pulmonary delivery of insulin. The insulin-loaded this compound microspheres are prepared by spray drying, and their physicochemical properties, such as drug loading, particle size, flowability, moisture content, morphology, and crystalline state, are further investigated .
Analyse Des Réactions Chimiques
Fumaryldiketopiperazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as different solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Fumaryldiketopiperazine has a wide range of scientific research applications. In chemistry, it is used as a carrier for the pulmonary delivery of insulin, enhancing insulin bioavailability and stability . In biology, it is used to study the pharmacodynamics of insulin-loaded this compound microparticles . In medicine, it is used in the Technosphere inhalation system to deliver drugs to the deep lung, improving glycemic control in patients with diabetes mellitus . In industry, it is used in the formulation of inhaled protein therapeutics for the treatment of respiratory diseases .
Mécanisme D'action
Fumaryldiketopiperazine exerts its effects by self-assembling into microspheres, entrapping the drug (e.g., insulin) within the particles. Upon reaching the alveolar zone of the lung, the Technosphere particles rapidly dissolve in the pH-neutral environment, releasing the drug for absorption into the systemic circulation .
Comparaison Avec Des Composés Similaires
Fumaryldiketopiperazine is part of the diketopiperazine class of compounds, which are cyclic peptides containing two amide linkages. Similar compounds include 2,3-diketopiperazine, 2,5-diketopiperazine, and 2,6-diketopiperazine. These compounds differ in the locations of the carbonyl groups and have various biological activities, such as antimicrobial, antifungal, antiviral, and antitumor properties . This compound is unique in its application as a carrier for pulmonary drug delivery, particularly in the Technosphere inhalation system .
Propriétés
Numéro CAS |
294659-59-9 |
|---|---|
Formule moléculaire |
C20H28N4O8 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(E)-4-[4-[5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30)/b9-7+,10-8+ |
Clé InChI |
BBNKIRVUCQNAQR-FIFLTTCUSA-N |
SMILES isomérique |
C(CC1NC(=O)C(NC1=O)CCCCNC(=O)/C=C/C(=O)O)CCNC(=O)/C=C/C(=O)O |
SMILES canonique |
C(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)








